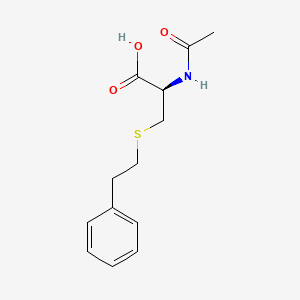

N-Acetyl-S-(2-phenylethyl)-L-cysteine

Description

N-Acetyl-S-(2-phenylethyl)-L-cysteine is a mercapturic acid derivative formed via the conjugation of glutathione (GSH) with reactive electrophiles, followed by enzymatic processing (hydrolysis and N-acetylation). Mercapturic acids are critical biomarkers for assessing exposure to volatile organic compounds (VOCs) and xenobiotics, as they represent detoxification pathways in hepatic and renal systems . For instance, analogous compounds like N-acetyl-S-(phenyl)-L-cysteine (SPMA, a benzene metabolite) and N-acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (PHEMA, a styrene metabolite) share similar biosynthetic routes and analytical detection methods .

Properties

CAS No. |

14510-11-3 |

|---|---|

Molecular Formula |

C13H17NO3S |

Molecular Weight |

267.35 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-phenylethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17)9-18-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,14,15)(H,16,17)/t12-/m0/s1 |

InChI Key |

MLNGHQSNNCRFOE-LBPRGKRZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSCCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-phenylethyl)-L-cysteine typically involves the reaction of N-acetylcysteine with a phenylethyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of N-acetylcysteine attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-phenylethyl)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiol groups.

Substitution: Derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

N-Acetyl-S-(2-phenylethyl)-L-cysteine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant properties and its role in cellular protection.

Medicine: Investigated for its potential therapeutic effects, including its ability to modulate oxidative stress and inflammation.

Industry: Used in the formulation of various products, including pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-phenylethyl)-L-cysteine involves its ability to modulate oxidative stress and inflammation. It acts as an antioxidant by scavenging free radicals and reactive oxygen species. Additionally, it may influence various molecular targets and pathways, including the regulation of glutathione levels and the modulation of signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) increase molecular polarity and boiling points .

Metabolic Pathways and Parent Compounds

The table links mercapturic acids to their parent VOCs and metabolic contexts:

Key Observations :

Association with Health Outcomes

Pharmacokinetic Behavior

- Linear Excretion : N-Acetyl-S-(4-nitrophenyl)-L-cysteine exhibits dose-proportional urinary excretion in rats, validating its use as a biomarker for p-chloronitrobenzene exposure .

- Species-Specific Metabolism : Rat models show 66% urinary recovery of p-CNB metabolites, highlighting interspecies metabolic differences .

Research Findings and Implications

- Analytical Detection : Mercapturic acids are quantified via HPLC-MS/MS or NMR, with detection limits (LLOD) as low as 0.1 ng/mL for SPMA .

- Therapeutic Potential: NAC derivatives modulate oxidative stress pathways, though efficacy varies by substituent (e.g., NAC’s antioxidant action vs. pro-apoptotic effects in leukemic cells) .

Biological Activity

N-Acetyl-S-(2-phenylethyl)-L-cysteine (often abbreviated as PEITC-NAC) is a derivative of L-cysteine, an amino acid that plays a crucial role in the synthesis of glutathione, an important antioxidant in the body. This compound has garnered attention for its potential biological activities, particularly in the context of cancer prevention and its antioxidant properties.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Its mechanism primarily involves the enhancement of intracellular glutathione levels, which is vital for neutralizing reactive oxygen species (ROS). This capacity to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

Chemopreventive Effects

Research has demonstrated that PEITC-NAC possesses chemopreventive properties, particularly against tobacco carcinogen-induced lung adenocarcinoma. In studies involving A/J mice, PEITC-NAC was shown to inhibit lung tumorigenesis induced by carcinogens such as N-nitrosamine (NNK) and benzo[a]pyrene (BaP). The compound was administered in various dietary concentrations, revealing a dose-dependent inhibition of tumor development .

Experimental Findings

- Study Design : Mice were divided into groups receiving different treatments, including PEITC-NAC combined with myo-inositol (MI), which also has chemopreventive properties.

- Results : The combination significantly reduced tumor incidence compared to controls. Notably, PEITC-NAC was effective when administered after the initiation of carcinogen treatment, highlighting its potential as a therapeutic agent even post-exposure .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the nuclear factor kappa B (NF-κB) pathway. This action further supports its role in mitigating inflammation-related diseases .

Case Studies and Clinical Relevance

Several studies have explored the clinical implications of NAC derivatives, including PEITC-NAC. For instance:

- Acute Liver Failure : In patients with acute liver failure unrelated to acetaminophen overdose, NAC administration improved transplant-free survival rates. This effect is attributed to NAC's regulation of inflammatory cytokines during hepatic encephalopathy .

- Oxidative Stress Disorders : The antioxidant properties of NAC derivatives have been leveraged in treating conditions associated with oxidative stress, such as chronic obstructive pulmonary disease (COPD) and certain neurodegenerative disorders .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Representative Yields of Analogous Compounds

| Compound | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| tert-Butyl N-benzoyl-S-methyl-L-cysteinate | 61 | 99 | |

| Methyl N-(4-fluorobenzoyl)-S-methyl-L-cysteinate | 79 | 98 |

Basic: Which analytical methods are validated for quantifying this compound in biological samples?

Methodological Answer:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution MS (LC-HRMS) is the gold standard. Key steps include:

Q. Table 2: LLODs for Selected Mercapturates

| Metabolite | LLOD (µg/L) | Method | Reference |

|---|---|---|---|

| N-Acetyl-S-(2-carboxyethyl)-L-cysteine | 6.96 | LC-MS/MS | |

| N-Acetyl-S-(3-hydroxypropyl)-L-cysteine | 13.0 | LC-HRMS |

Advanced: How can regioisomeric mixtures generated during synthesis be resolved and characterized?

Methodological Answer:

Epoxide-derived cysteine adducts often form regioisomers (e.g., N-acetyl-S-[1-aryl-2-hydroxyethyl] vs. N-acetyl-S-[2-aryl-2-hydroxyethyl]-L-cysteine). Resolution strategies include:

- Chromatographic Separation: Use reversed-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/0.1% formic acid) .

- Structural Confirmation:

Advanced: What transport mechanisms govern the renal excretion of this compound metabolites?

Methodological Answer:

Mercapturates are actively transported via organic anion transporters (OATs) in renal proximal tubules. Experimental approaches include:

- Vesicular Transport Assays: Isolate renal membrane vesicles and measure ATP-dependent uptake of radiolabeled metabolites (e.g., N-acetyl-S-(dichlorovinyl)-L-cysteine) .

- Inhibitor Studies: Use probenecid (OAT inhibitor) to confirm transporter involvement .

Key Finding:

- N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine uptake is pH-dependent and inhibited by glutarate, implicating OAT1/OAT3 .

Advanced: How should researchers address discrepancies in metabolite concentration data across exposure cohorts?

Methodological Answer:

Contradictions (e.g., higher CMEMA in vapers vs. smokers) require:

- Method Harmonization:

- Population Stratification:

Q. Table 3: Biomarker Variability in Smokers vs. Vapers

| Metabolite | Smokers (µg/g creatinine) | Vapers (µg/g creatinine) | Reference |

|---|---|---|---|

| CEMA | 15.2 ± 3.1 | Not detected | |

| CMEMA | 8.5 ± 1.7 | 22.4 ± 4.9 |

Advanced: What computational tools aid in predicting the metabolic pathways of this compound?

Methodological Answer:

- In Silico Metabolism Prediction:

- Isotope-Labeling Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.